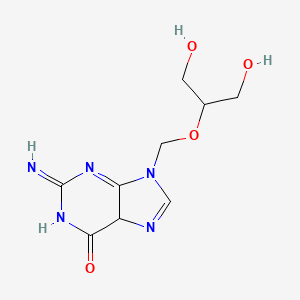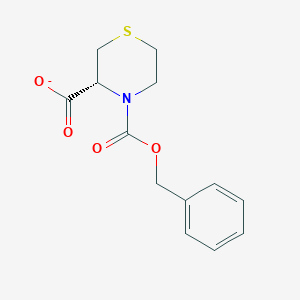
3,4-Thiomorpholinedicarboxylic acid, 4-(phenylmethyl) ester, (R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is a chiral compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a CBZ (carbobenzyloxy) protecting group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Protection with CBZ Group: The CBZ group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved through the reaction of the amine with benzyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The CBZ protecting group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium on carbon, hydrogen gas.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
科学研究应用
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group can protect the amine functionality, allowing the compound to interact selectively with its target. The thiomorpholine ring can participate in various binding interactions, enhancing the compound’s affinity and specificity for its target.
相似化合物的比较
(S)-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound, which may have different biological activities and properties.
Thiomorpholine-3-carboxylic acid: Lacks the CBZ protecting group, which may affect its reactivity and applications.
4-CBZ-piperidine-3-carboxylic acid: A structurally similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is unique due to its chiral nature and the presence of both a thiomorpholine ring and a CBZ protecting group
属性
分子式 |
C13H14NO4S- |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |
InChI 键 |
HMXFICHATDLTHT-NSHDSACASA-M |
手性 SMILES |
C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
规范 SMILES |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
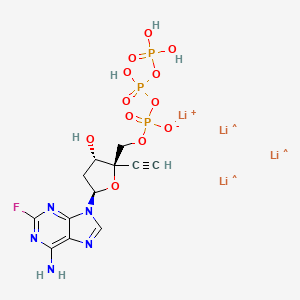

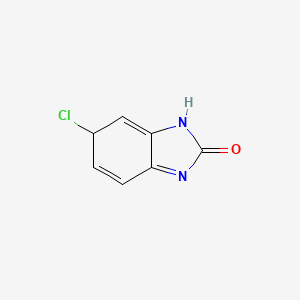

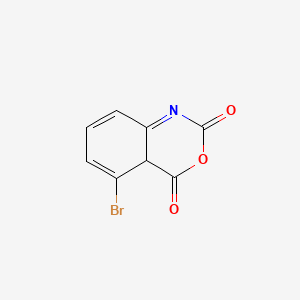
![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)
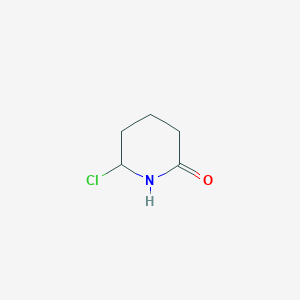
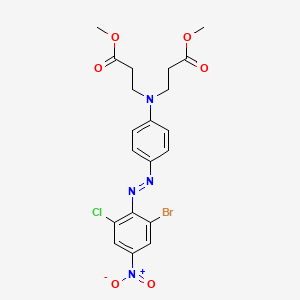
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
